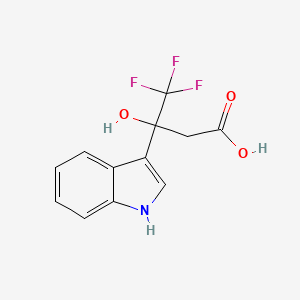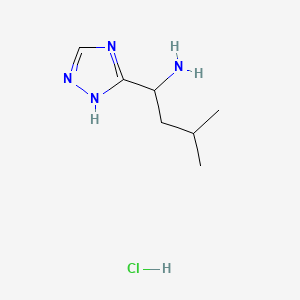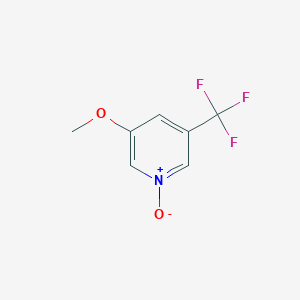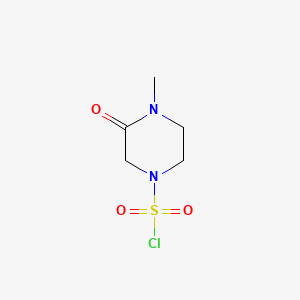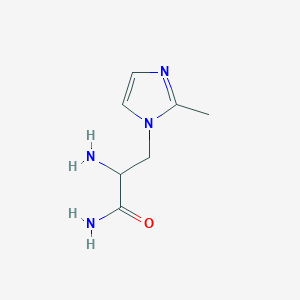![molecular formula C17H22N2O3S B13494028 4-amino-N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13494028.png)
4-amino-N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N,N-diethyl-4’-methoxy-[1,1’-biphenyl]-2-sulfonamide is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group, a diethylamino group, a methoxy group, and a sulfonamide group attached to a biphenyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-diethyl-4’-methoxy-[1,1’-biphenyl]-2-sulfonamide can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to produce 4-nitrobiphenyl.
Reduction: The nitro group in 4-nitrobiphenyl is reduced to form 4-aminobiphenyl.
Sulfonation: 4-aminobiphenyl is sulfonated to introduce the sulfonamide group.
Alkylation: The amino group is alkylated with diethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N,N-diethyl-4’-methoxy-[1,1’-biphenyl]-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-amino-N,N-diethyl-4’-methoxy-[1,1’-biphenyl]-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-amino-N,N-diethyl-4’-methoxy-[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-aminobiphenyl: Lacks the diethylamino and methoxy groups.
4-methoxybiphenyl: Lacks the amino and sulfonamide groups.
N,N-diethyl-4-aminobiphenyl: Lacks the methoxy and sulfonamide groups.
Uniqueness
4-amino-N,N-diethyl-4’-methoxy-[1,1’-biphenyl]-2-sulfonamide is unique due to the combination of functional groups it possesses. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H22N2O3S |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
5-amino-N,N-diethyl-2-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-4-19(5-2)23(20,21)17-12-14(18)8-11-16(17)13-6-9-15(22-3)10-7-13/h6-12H,4-5,18H2,1-3H3 |
InChI-Schlüssel |
GCJNRYBLZNSMLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



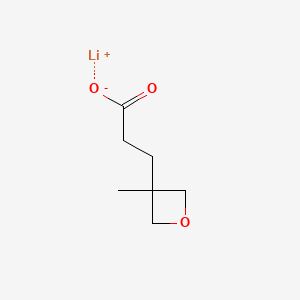

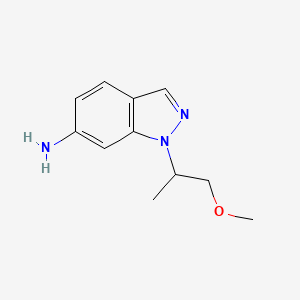
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B13493977.png)
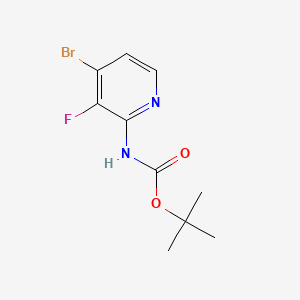

![5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B13493990.png)
